molecular formula C11H8ClNO2 B8795253 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline CAS No. 630423-50-6

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline

Cat. No.: B8795253
CAS No.: 630423-50-6
M. Wt: 221.64 g/mol
InChI Key: GRKQXPGPIAZNRL-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

630423-50-6

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]isoquinoline

InChI

InChI=1S/C11H8ClNO2/c12-11-8-1-2-9-10(15-6-5-14-9)7(8)3-4-13-11/h1-4H,5-6H2

InChI Key

GRKQXPGPIAZNRL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC3=C2C=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-[1,4]dioxino[2,3-f]isoquinolin-7-ol (5 g, 24.61 mmol) in POCl3 (50 mL) was refluxed for 14 h. After Concentration, the residue was taken into the mixture of DCM and 4N NaOH solution. The organic phase was collected and dried over sodium sulfate, filtered, then concentrated under vacuum. The crude material was purified by silica gel chromatography using 20% EtOAc/Hexanes as eluent to give 4 g of the desired product 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]isoquinoline as a solid. 1H NMR (400 Hz, CDCl3) δ ppm 4.42 (m, 4H), 7.24 (d, J=9.05 Hz, 1H), 7.77 (d, J=5.87 Hz, 1H), 7.84 (d, J=9.05 Hz, 1H), 8.18 (d, J=5.87 Hz, 1H); MS: (M+H)+ 222.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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